molecular formula C14H12O4 B15256814 4-Hydroxy-2-(3-methoxyphenyl)benzoic acid

4-Hydroxy-2-(3-methoxyphenyl)benzoic acid

Cat. No.: B15256814
M. Wt: 244.24 g/mol
InChI Key: GMNBCVZKNWBCOF-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(3-methoxyphenyl)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It features a benzene ring substituted with a hydroxy group at the 4-position and a methoxyphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(3-methoxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the condensation of 3-methoxybenzaldehyde with 4-hydroxybenzoic acid under acidic conditions, followed by oxidation to form the desired product. Another method includes the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 3-methoxyphenyl is coupled with a halogenated 4-hydroxybenzoic acid in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(3-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The methoxy group can be reduced to a hydroxy group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated benzoic acids.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(3-methoxyphenyl)benzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2-(3-methoxyphenyl)benzoic acid is unique due to the specific positioning of the hydroxy and methoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

4-hydroxy-2-(3-methoxyphenyl)benzoic acid

InChI

InChI=1S/C14H12O4/c1-18-11-4-2-3-9(7-11)13-8-10(15)5-6-12(13)14(16)17/h2-8,15H,1H3,(H,16,17)

InChI Key

GMNBCVZKNWBCOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=CC(=C2)O)C(=O)O

Origin of Product

United States

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